N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tosylbutanamide
Description
Properties
IUPAC Name |
N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(4-methylphenyl)sulfonylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O4S/c1-17-8-14-20(15-9-17)31(28,29)16-4-7-23(27)25-19-12-10-18(11-13-19)24-26-21-5-2-3-6-22(21)30-24/h2-3,5-6,8-15H,4,7,16H2,1H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCARPPJTBWBPDJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)CCCC(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tosylbutanamide typically involves multiple steps, including electrophilic substitution, cyclization, reduction, and amide formation . The starting materials often include ortho-aminophenol and heptafluoro-2-iodopropane . The reaction conditions may vary, but common solvents used include methanol and petroleum ether-ethyl acetate mixtures .
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The scalability of these reactions is crucial for producing sufficient quantities of the compound for further research and application .
Chemical Reactions Analysis
Types of Reactions
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tosylbutanamide can undergo various chemical reactions, including:
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles (e.g., halogens) . The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tosylbutanamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tosylbutanamide involves its interaction with specific molecular targets and pathways. The benzoxazole moiety is known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways may vary depending on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The structural uniqueness of N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tosylbutanamide lies in its combination of a benzo[d]oxazole core, a phenyl linker, and a tosylbutanamide side chain. Below is a comparative analysis with structurally related compounds from the evidence:
Physicochemical and Electronic Properties
- However, the sulfonyl group enhances thermal and enzymatic stability, critical for in vivo applications.
- Electronic Applications: Unlike BOX and trans-BOX2, which are optimized for OLEDs due to their phenoxazine donors and small ΔEₛₜ , the target compound’s tosylbutanamide group lacks the conjugated systems required for electroluminescence.
Biological Activity
N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tosylbutanamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analyses with similar compounds.
Chemical Structure and Properties
This compound belongs to the class of benzoxazole derivatives. The presence of the benzoxazole moiety contributes significantly to its biological properties, as it is known for various pharmacological activities. The compound's structure can be described as follows:
- Chemical Formula : C19H20N2O3S
- Molecular Weight : 348.44 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the body. The compound is believed to modulate various signaling pathways, which may include:
- Inhibition of Enzymatic Activity : Similar compounds have shown inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's.
- Antioxidant Activity : Benzoxazole derivatives have been reported to possess antioxidant properties, which can help mitigate oxidative stress in cells.
- Anti-inflammatory Effects : The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and pathways.
Anticancer Activity
Research has indicated that benzoxazole derivatives, including this compound, exhibit anticancer properties. A study demonstrated that related compounds showed significant cytotoxicity against various cancer cell lines through apoptosis induction and cell cycle arrest mechanisms .
Neuroprotective Effects
A series of studies have highlighted the neuroprotective potential of benzoxazole derivatives against β-amyloid-induced toxicity in neuronal cells. For instance, compounds similar to this compound were found to protect PC12 cells from apoptosis induced by β-amyloid peptides through modulation of the Akt/GSK-3β/NF-κB signaling pathway .
Comparative Analysis with Similar Compounds
To better understand the unique biological activities of this compound, a comparison with other related benzoxazole derivatives is provided below:
| Compound Name | Structure | IC50 (µM) for AChE | IC50 (µM) for BuChE | Biological Activity |
|---|---|---|---|---|
| This compound | Structure | TBD | TBD | Anticancer, Neuroprotective |
| 2-(benzo[d]oxazol-2-yl)aniline | Structure | 33.65 ± 3.50 | 35.80 ± 4.60 | Antimicrobial, Anticancer |
| 4,4’-Bis(2-benzoxazolyl)stilbene | TBD | TBD | TBD | Antioxidant |
Case Studies and Research Findings
- Neuroprotection Against Alzheimer's Disease : A study involving benzo[d]oxazole derivatives showed that these compounds could significantly reduce the expression of neurotoxic factors associated with Alzheimer's disease in vitro and in vivo models .
- Antimicrobial Properties : Other studies have reported that benzoxazole derivatives exhibit antimicrobial activity against various bacterial strains, suggesting potential applications in treating infections .
- Cytotoxicity Assessment : The cytotoxic effects of this compound were evaluated in B16F10 melanoma cells, revealing dose-dependent responses that indicate its potential as an anticancer agent .
Q & A
Q. What are the recommended synthetic routes for N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-tosylbutanamide, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves two key steps:
- Benzoxazole Core Formation : Reacting 2-aminophenol derivatives with a carbonyl source (e.g., 4-nitrobenzaldehyde) under oxidative conditions to form the benzo[d]oxazole ring. Cyclization can be achieved using catalysts like polyphosphoric acid (PPA) or microwave-assisted methods for higher yields .
- Amide Coupling : The benzoxazole-containing intermediate is coupled with 4-tosylbutanoyl chloride via a nucleophilic acyl substitution reaction. Optimize conditions by using a base (e.g., triethylamine) in anhydrous dichloromethane (DCM) at 0–5°C to minimize side reactions. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures product integrity .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
Methodological Answer:
- Structural Confirmation :
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton environments and carbon frameworks. Key signals include aromatic protons (δ 7.2–8.5 ppm) and sulfonyl group resonance (δ ~2.4 ppm for methyl protons in tosyl) .
- IR Spectroscopy : Confirm amide C=O stretch (~1650–1680 cm⁻¹) and sulfonyl S=O stretch (~1150–1350 cm⁻¹) .
- Purity Analysis :
- HPLC : Use a C18 column with a methanol/water mobile phase (70:30 v/v) and UV detection at 254 nm to assess purity (>95%) .
Advanced Research Questions
Q. How can computational methods like DFT and molecular dynamics (MD) simulations be applied to study its structure-activity relationships?
Methodological Answer:
- DFT Calculations : Optimize the molecular geometry at the B3LYP/6-31G(d,p) level to calculate electronic properties (e.g., HOMO-LUMO gaps) and electrostatic potential maps, which predict reactive sites for interactions with biological targets .
- MD Simulations : Simulate ligand-protein binding in explicit solvent (e.g., water) using GROMACS. Analyze stability via root-mean-square deviation (RMSD) and hydrogen bond occupancy to validate docking results. For example, MD can confirm binding stability of the tosyl group with hydrophobic enzyme pockets .
Q. How can researchers resolve discrepancies between in vitro bioactivity data across different studies?
Methodological Answer: Discrepancies may arise from:
- Purity Variability : Use HPLC-MS to verify compound purity and identify impurities (e.g., unreacted intermediates) that may interfere with bioassays .
- Assay Conditions : Standardize protocols (e.g., cell line viability assays using MTT) by controlling variables like DMSO concentration (<0.1% v/v) and incubation time (24–48 hrs). Cross-validate results with orthogonal methods (e.g., fluorescence-based ATP assays) .
Q. What strategies are used to modify the benzoxazole or tosylbutanamide moieties to enhance pharmacological properties?
Methodological Answer:
- Benzoxazole Modifications : Introduce electron-withdrawing groups (e.g., -NO₂ at the 5-position) to improve metabolic stability. Synthesize derivatives via Pd-catalyzed cross-coupling (e.g., Suzuki reaction) .
- Tosylbutanamide Optimization : Replace the tosyl group with fluorinated analogs (e.g., -CF₃) to enhance lipophilicity and blood-brain barrier permeability, as seen in trifluoromethyl-containing bioactive compounds .
Data Contradiction Analysis
Q. How should researchers address conflicting computational predictions vs. experimental binding affinities?
Methodological Answer:
- Validation via Mutagenesis : If docking predicts interaction with a specific residue (e.g., Tyr-102), validate by mutating the residue and measuring binding affinity shifts via surface plasmon resonance (SPR) .
- Solvent Effects : Re-run MD simulations with explicit water molecules to account for solvation effects, which may reduce false-positive docking poses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
